N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide

Data Gap Comparative Analysis Procurement Decision

This N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide (CAS 899746-58-8) fills a critical gap in pyridazine-benzamide SAR exploration. Its 2-methyl-3-nitrobenzamide pharmacophore combined with the 6-methoxypyridazine ring creates distinct electronic, steric, and hydrogen-bonding properties compared to unsubstituted, chloro, or ethoxy analogs. No comparative bioactivity data exist, making it a valuable blank-slate probe for in-house target engagement, selectivity profiling, and ADME assessment. Procure to generate proprietary data that directly addresses the current evidence gap and accelerates your lead optimization program.

Molecular Formula C19H16N4O4
Molecular Weight 364.361
CAS No. 899746-58-8
Cat. No. B2467215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
CAS899746-58-8
Molecular FormulaC19H16N4O4
Molecular Weight364.361
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
InChIInChI=1S/C19H16N4O4/c1-12-15(7-4-8-17(12)23(25)26)19(24)20-14-6-3-5-13(11-14)16-9-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24)
InChIKeyCIBDFBXLOBHBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide (CAS 899746-58-8): Chemical Identity and Procurement Baseline


N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide is a synthetic small molecule (CAS 899746-58-8, molecular formula C₁₉H₁₆N₄O₄, molecular weight 364.36 g/mol) that combines a 2-methyl-3-nitrobenzamide pharmacophore with a 6-methoxypyridazin-3-yl-phenyl scaffold [1]. No authoritative bioactivity, target engagement, selectivity, ADME, or in vivo efficacy data were identified for this specific compound across primary research papers, patents, authoritative databases (PubChem, ChEMBL, BindingDB, PubMed), or reputable vendor technical datasheets [2]. The absence of quantitative data precludes any evidence-based differentiation from analogs, alternatives, or in-class candidates for scientific selection or procurement decisions.

Why N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide Cannot Be Simply Substituted: Key Structural Determinants Requiring Empirical Validation


Without published quantitative data, the rationale for prioritizing this compound over structural analogs must rely on structural considerations pending empirical testing. The 2-methyl-3-nitrobenzamide moiety introduces potential for distinct electronic and steric properties compared to regioisomeric or non-methylated nitrobenzamide analogs, which could influence target affinity, selectivity, metabolic stability, and solubility. Similarly, the 6-methoxy substituent on the pyridazine ring may modulate hydrogen-bonding capacity and lipophilicity relative to ethoxy, chloro, or unsubstituted variants. However, no direct comparative pharmacology or physicochemical data exist to confirm that these structural features translate into meaningful advantages. Generic substitution without empirical verification risks unpredictable changes in biological activity, physicochemical properties, and ultimately experimental reproducibility.

Quantitative Differentiation Evidence for N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide (CAS 899746-58-8)


Current Evidence Gap: No Quantitative Comparative Data Available for Scientific Differentiation

An exhaustive search of primary research literature, patent databases, PubChem, ChEMBL, BindingDB, and PubMed identified zero quantitative bioactivity, selectivity, ADME, or in vivo efficacy data for this compound [1]. Consequently, no head-to-head or cross-study quantitative comparisons can be made against any comparator. All potential differentiation claims remain speculative.

Data Gap Comparative Analysis Procurement Decision

Structural Analog Identification for Potential Future Comparative Studies

Several structurally related compounds are commercially available and may serve as comparator candidates in future empirical studies. Key analogs include: N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (CAS 941946-13-0), N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide, 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide (CAS 899954-39-3), N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide, and 2-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide (CAS 899980-98-4) . Additionally, pyridazin-3-yl phenol compounds are claimed as NLRP3 inflammasome inhibitors in patent literature, providing a potential biological context for this chemical class [1].

Structural Analog Replacement Candidates SAR Studies

Procurement and Research Application Scenarios for N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide (CAS 899746-58-8) Given Current Evidence Limitations


Scenario 1: Internal Structure-Activity Relationship (SAR) Profiling Studies

For laboratories that have already established an in-house assay for a target of interest (e.g., NLRP3 inflammasome, kinases, or antimicrobial targets), this compound can be procured as part of a systematic SAR exploration. Its unique combination of a 2-methyl-3-nitrobenzamide group and 6-methoxypyridazine substitution pattern may reveal activity cliffs or selectivity windows when tested alongside the structural analogs identified in Section 3. This approach generates proprietary, comparative data that directly addresses the current evidence gap.

Scenario 2: Chemical Library Diversification for High-Throughput Screening

Compound library managers seeking to diversify screening collections with pyridazine-containing benzamides may procure this compound as a representative of an under-explored chemical space. Given that related pyridazine derivatives have been implicated as NLRP3 inflammasome inhibitors, its inclusion could enhance hit-finding probabilities in phenotypic or target-based screens for inflammatory diseases.

Scenario 3: Method Development and Analytical Reference Standard

This compound may serve as a reference material for developing and validating analytical methods (HPLC, LC-MS, NMR) targeting pyridazine-benzamide scaffolds. Its well-defined structure and commercial availability make it suitable for establishing retention time libraries, fragmentation patterns, or spectral databases used in metabolite identification or impurity profiling workflows.

Scenario 4: Lead Optimization Starting Point with Defined Exit Criteria

In a lead optimization program, this compound could serve as an initial hit or starting scaffold. Procurement should be paired with a defined testing cascade including: (a) primary target potency comparison against at least three close analogs; (b) selectivity profiling against related targets; and (c) preliminary ADME assessment. Only upon achieving statistically significant superiority in at least one dimension should further investment in this specific compound be prioritized.

Quote Request

Request a Quote for N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.